molecular formula C11H13NS B170496 1-(Benzo[b]thiophen-2-yl)propan-1-amine CAS No. 147724-77-4

1-(Benzo[b]thiophen-2-yl)propan-1-amine

Cat. No. B170496
M. Wt: 191.29 g/mol
InChI Key: AKKGPUPELJCYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-2-yl)propan-1-amine, also known as BTAP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. BTAP belongs to the class of phenethylamines and has a molecular weight of 203.3 g/mol.

Mechanism Of Action

The exact mechanism of action of 1-(Benzo[b]thiophen-2-yl)propan-1-amine is not fully understood. However, it has been reported that 1-(Benzo[b]thiophen-2-yl)propan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and inhibits the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for the therapeutic effects of 1-(Benzo[b]thiophen-2-yl)propan-1-amine.

Biochemical And Physiological Effects

1-(Benzo[b]thiophen-2-yl)propan-1-amine has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant effects. Moreover, 1-(Benzo[b]thiophen-2-yl)propan-1-amine has been reported to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the blood. Additionally, 1-(Benzo[b]thiophen-2-yl)propan-1-amine has been reported to have antioxidant properties and has been shown to reduce the levels of reactive oxygen species (ROS) in the body.

Advantages And Limitations For Lab Experiments

1-(Benzo[b]thiophen-2-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through column chromatography. Moreover, 1-(Benzo[b]thiophen-2-yl)propan-1-amine has been reported to have low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 1-(Benzo[b]thiophen-2-yl)propan-1-amine in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 1-(Benzo[b]thiophen-2-yl)propan-1-amine. One of the potential areas of research is the development of 1-(Benzo[b]thiophen-2-yl)propan-1-amine derivatives with improved pharmacological properties. Moreover, the therapeutic potential of 1-(Benzo[b]thiophen-2-yl)propan-1-amine in the treatment of various diseases, such as cancer and neurological disorders, should be further explored. Furthermore, the mechanism of action of 1-(Benzo[b]thiophen-2-yl)propan-1-amine should be studied in more detail to gain a better understanding of its therapeutic effects. Finally, the safety and efficacy of 1-(Benzo[b]thiophen-2-yl)propan-1-amine should be evaluated in clinical trials to determine its potential use in human medicine.
Conclusion:
In conclusion, 1-(Benzo[b]thiophen-2-yl)propan-1-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(Benzo[b]thiophen-2-yl)propan-1-amine can be synthesized through a multi-step process and has been studied for its potential use in the treatment of various diseases. The exact mechanism of action of 1-(Benzo[b]thiophen-2-yl)propan-1-amine is not fully understood, but it is believed to act as an SSRI and increase the levels of serotonin in the brain. 1-(Benzo[b]thiophen-2-yl)propan-1-amine has several advantages for lab experiments, but its limited solubility in water can make it challenging to administer in vivo. There are several future directions for the study of 1-(Benzo[b]thiophen-2-yl)propan-1-amine, including the development of 1-(Benzo[b]thiophen-2-yl)propan-1-amine derivatives with improved pharmacological properties and the evaluation of its safety and efficacy in clinical trials.

Synthesis Methods

1-(Benzo[b]thiophen-2-yl)propan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiophene with 1-bromo-3-phenylpropane under basic conditions to form the desired product. The final compound is then purified through column chromatography to obtain a pure form of 1-(Benzo[b]thiophen-2-yl)propan-1-amine. This method has been reported in the literature and has been used by several researchers to synthesize 1-(Benzo[b]thiophen-2-yl)propan-1-amine for their studies.

Scientific Research Applications

1-(Benzo[b]thiophen-2-yl)propan-1-amine has been studied for its potential therapeutic applications in the treatment of various diseases. Several studies have reported the use of 1-(Benzo[b]thiophen-2-yl)propan-1-amine as a potential anti-cancer agent due to its ability to inhibit cancer cell growth. 1-(Benzo[b]thiophen-2-yl)propan-1-amine has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. Moreover, 1-(Benzo[b]thiophen-2-yl)propan-1-amine has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

CAS RN

147724-77-4

Product Name

1-(Benzo[b]thiophen-2-yl)propan-1-amine

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)propan-1-amine

InChI

InChI=1S/C11H13NS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3

InChI Key

AKKGPUPELJCYJM-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=CC=CC=C2S1)N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2S1)N

Origin of Product

United States

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